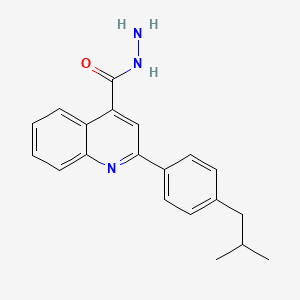

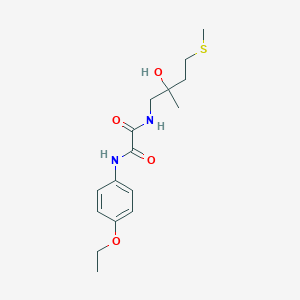

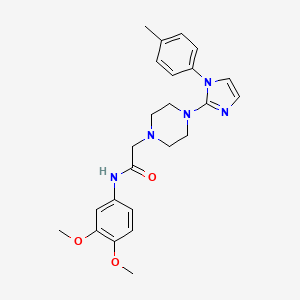

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial and Antibacterial Activities

2-(4-Isobutylphenyl)quinoline-4-carbohydrazide and its derivatives have been explored for their potential antimicrobial activities. Studies have synthesized and tested various compounds for their efficacy against a range of bacterial and fungal species:

Synthesis of Pyrrolylthieno[2,3-b]-quinoline Derivatives : Compounds synthesized using 2-carbohydrazide derivatives showed promising antibacterial and antifungal activities. The synthesis involved key intermediates such as 2-acetyl-4-(p-chlorophenyl)-3-(1-pyrrolyl)-5,6,7,8- tetrahydrothieno[2,3-b]quinoline and its corresponding 2-carbohydrazide derivative, indicating the significance of the carbohydrazide group in the bioactivity of these compounds (Geies, Bakhite, & El-Kashef, 1998).

New Quinoline Thiosemicarbazide Derivatives : The reactions involving quinoline-2-carbohydrazide and subsequent treatments to produce various derivatives highlighted the compound's role as a precursor in synthesizing biologically active molecules with antimicrobial properties. These synthesized compounds were evaluated for their antimicrobial activity, showcasing the versatility of the carbohydrazide structure in medicinal chemistry (Keshk et al., 2008).

Antimicrobial Potential of Carbohydrazide Derivatives : A series of N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives were synthesized, indicating the quinoline core's significant role in therapeutic potentials. These derivatives exhibited antimicrobial properties, with one compound emerging as a particularly active antimicrobial agent. This study emphasized the synthesis process's efficiency and the significance of the carbohydrazide structure in developing potential antimicrobial agents (Bello et al., 2017).

Evaluation of Some Quinoline Derivatives : Quinoline-2-carbohydrazide was used to synthesize derivatives with an azole nucleus. These compounds were tested against a variety of microorganisms, revealing their good to moderate activity. The study underlines the potential of carbohydrazide-modified quinoline derivatives in antimicrobial applications (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Bioactive Compounds Development

The carbohydrazide structure in quinoline derivatives has been a focal point in synthesizing bioactive compounds with potential therapeutic applications:

Synthesis and Biological Evaluation : The study focused on synthesizing quinoline derivatives with a triazole-thiol ring, assessing their antimicrobial properties against bacteria and fungi. The process involved the reaction of substituted quinoline-4-carbohydrazides, further highlighting the carbohydrazide's significance in creating bioactive compounds (Vaghasiya et al., 2014).

Docking Applications and In Vitro Evaluation : Quinoline derivatives and their metal complexes were synthesized, characterized, and evaluated for their antimicrobial activity and interaction with microorganisms at the in silico level. The study provided insights into the structural properties and potential therapeutic applications of these compounds (Ali et al., 2019).

Properties

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(24)23-21)16-5-3-4-6-18(16)22-19/h3-10,12-13H,11,21H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODWIAKQPAXIIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2367681.png)

![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2367687.png)

![3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367692.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)